Bromotriazine

Description

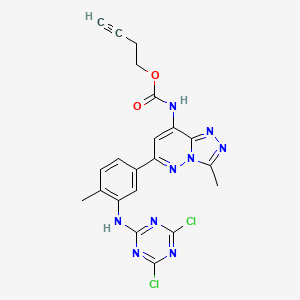

Bromotriazine (BTZ) is a covalent chemical probe designed to target bromodomain-containing proteins (BCPs), which play critical roles in epigenetic regulation and disease pathways such as cancer and inflammation . Derived from the pan-bromodomain inhibitor bromosporine, BTZ incorporates a dichlorotriazine warhead that replaces bromosporine’s methyl sulfonamide group. This modification enables covalent binding to conserved lysine residues within the BC loops of bromodomains . BTZ also features an alkyne handle for click chemistry-based applications, facilitating target identification and visualization in proteomic studies .

Key structural and functional attributes of BTZ include:

- Dichlorotriazine electrophile: Reacts with nucleophilic lysine or tyrosine residues in bromodomains.

- Broad-spectrum activity: Labels diverse BCPs across subfamilies (e.g., BRD4, BRD3, BRD9) .

- Crystallographic validation: Co-crystallization studies confirm covalent modification of BRD4(1) (lysine 91) and BRD3(2) (lysine 336) .

Structure

2D Structure

Properties

CAS No. |

2281763-18-4 |

|---|---|

Molecular Formula |

C21H17Cl2N9O2 |

Molecular Weight |

498.3 g/mol |

IUPAC Name |

but-3-ynyl N-[6-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate |

InChI |

InChI=1S/C21H17Cl2N9O2/c1-4-5-8-34-21(33)25-16-10-15(31-32-12(3)29-30-17(16)32)13-7-6-11(2)14(9-13)24-20-27-18(22)26-19(23)28-20/h1,6-7,9-10H,5,8H2,2-3H3,(H,25,33)(H,24,26,27,28) |

InChI Key |

ALHDRILUIXYPIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C(=C2)NC(=O)OCCC#C)C)NC4=NC(=NC(=N4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bromotriazine typically involves the reaction of tribromophenol with cyanuric chloride. The process begins by dissolving tribromophenol in an organic solvent, followed by the addition of a strong base to control the pH. Cyanuric chloride is then added to the mixture, and the reaction is catalyzed using a composite catalyst of triethylamine and DMAP (4-dimethylaminopyridine). The reaction is carried out at a controlled temperature of 5-15°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to reduce the consumption of raw materials and minimize waste production. Advanced techniques are employed to control the reaction parameters, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in bromotriazines serves as an excellent leaving group, enabling nucleophilic substitution under mild conditions. Key findings include:

-

Aromatic Substitution : Bromotriazine reacts with amines (e.g., aniline, pyridine derivatives) to form triazinylamines. For example, 4-bromotriazine reacts with primary amines at 25°C in acetonitrile, yielding >90% substitution products.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) accelerate substitution rates due to enhanced stabilization of transition states.

Mechanism :

The electron-withdrawing nitrogen atoms in the triazine ring polarize the C-Br bond, facilitating attack by nucleophiles via an SNAr (aromatic nucleophilic substitution) pathway .

Cross-Coupling Reactions

Bromotriazines participate in transition-metal-catalyzed couplings:

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 70–85 | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 60–75 |

Key Applications :

-

Suzuki coupling installs aryl/heteroaryl groups at the bromine position for drug discovery.

-

Buchwald-Hartwig amination generates triazinylamines with sterically hindered amines.

Covalent Modification of Proteins

This compound-based probes (e.g., BTZ 2 ) selectively label lysine or tyrosine residues in bromodomains (BRDs):

Reactivity Profile

-

Lysine Targeting : Modifies BET-family BRDs (BRD4, BRD3) with 14–67% efficiency (1.5 h, 37°C) .

-

Tyrosine Targeting : Labels BRD9 and BRD7 with up to 86% efficiency due to proximity of Tyr106 .

Kinetic Analysis

| BRD Subfamily | Reactive Residue | kₐₚₚ (M⁻¹s⁻¹) | Labeling Efficiency (%) |

|---|---|---|---|

| BRD4(1) | Lys91 | 0.12 | 67 |

| BRD9 | Tyr106 | 1.85 | 86 |

| CECR2 | Tyr89 | 0.45 | 45 |

Insights :

-

Tyrosine residues react 15× faster than lysines due to lower pKa and enhanced nucleophilicity .

-

Reversible binding precedes covalent modification, aligning with an induced-fit mechanism .

Degradation Pathways

Bromotriazines undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the triazine ring at pH < 3, forming bromide and urea derivatives.

-

Basic Hydrolysis : Dehalogenation at pH > 10, yielding triazinol and Br⁻ ions.

Synthetic Considerations

Scientific Research Applications

Bromotriazine is a chemical probe used for studying bromodomains, a family of protein domains that play a role in chromatin remodeling and gene expression . Research findings highlight its applications in chemical biology approaches, particularly for studying bromodomain inhibition .

Core Functionality: this compound functions as a covalent probe, meaning it forms a chemical bond with its target protein . This is achieved through a reactive warhead, such as chlorotriazine, that binds to specific amino acid residues within the bromodomain .

Development and Inspiration: this compound's development was inspired by bromosporine, a broad-spectrum bromodomain inhibitor . By modifying the structure of bromosporine, researchers created a probe that could covalently label bromodomains .

Binding Mechanism and Target Identification: this compound binds within the acetyl-lysine (KAc) site of bromodomains . It preferentially modifies lysine residues, although it has also been shown to modify a tyrosine residue in BRD9 . Mass spectrometry analysis is used to confirm the specific sites of modification .

Applications in Research:

- Mapping Bromodomain Interactions: this compound is used to map the interactions of bromodomains with other proteins in cells . This helps researchers understand the roles of different bromodomains and how they contribute to cellular processes .

- Validating Inhibitor Binding: this compound can validate the binding of bromodomain inhibitors . By using this compound in competition experiments, researchers can confirm whether an inhibitor binds to the intended target .

- Identifying Off-Targets: this compound can help identify unintended targets of bromodomain inhibitors . This is important for understanding potential side effects of drugs that target bromodomains .

Case Studies and Examples:

- This compound labeling of BET family bromodomains: this compound efficiently labels all members of the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT) .

- Identification of Thymosin beta-4 (TMSB4X) as an off-target: Thymosin beta-4, a protein involved in cell proliferation and migration, was identified as an off-target of this compound . This finding suggests that this compound may have effects beyond bromodomain inhibition .

- Covalent modification of BRD3 and BRD4: LC-MS/MS analysis confirmed that this compound covalently modifies lysine 91 in BRD4(1) and lysine 336 in BRD3(2) .

- BRD9 Tyrosine Modification: this compound has been shown to modify a tyrosine residue in BRD9, which has tyrosine in place of lysine .

Mechanism of Action

The mechanism of action of bromotriazine involves its ability to covalently modify proteins by targeting conserved amino acid residues. Specifically, this compound reacts with lysine and tyrosine residues in the binding sites of proteins, leading to the formation of stable covalent bonds. This modification can alter the activity of the target proteins, making this compound a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromosporine (Parent Compound)

Bromosporine, a non-covalent pan-bromodomain inhibitor, served as the structural foundation for BTZ. Key differences include:

| Feature | Bromosporine | Bromotriazine (BTZ) |

|---|---|---|

| Warhead | Methyl sulfonamide (non-covalent) | Dichlorotriazine (covalent) |

| Target Engagement | Reversible binding | Irreversible covalent modification |

| Selectivity | Broad, but non-specific | Broad with covalent specificity |

| Applications | Competitive inhibition assays | Activity-based proteomic profiling |

BTZ’s dichlorotriazine warhead enables covalent engagement of lysine residues, enhancing target retention and detection sensitivity in cellular lysates compared to bromosporine .

Chlorotriazine-Based Probes

Chlorotriazine derivatives, such as those used in proteome-wide lysine profiling, share BTZ’s reactive warhead but lack bromodomain specificity. For example:

- Generic Chlorotriazine Probes : Label lysine residues indiscriminately, whereas BTZ’s bromosporine-derived scaffold directs selectivity toward bromodomains .

Other Triazine Derivatives

Triazines with varying substituents exhibit divergent reactivities and applications:

BTZ distinguishes itself through its dual functionality : covalent targeting of bromodomains and compatibility with click chemistry for downstream analysis.

Selectivity and Off-Target Effects

BTZ exhibits unique labeling patterns:

- Lysine vs. Tyrosine Modification : While primarily designed for lysine, BTZ covalently modifies tyrosine in BRD9 due to residue substitution (tyrosine replaces lysine in this subfamily) .

- Proteome-Wide Specificity : Chemical proteomics in cell lysates confirmed BTZ’s preference for bromodomains over unrelated lysine-rich proteins, minimizing off-target effects .

Research Findings and Data

Covalent Labeling Efficiency

BTZ’s efficacy was quantified across bromodomains using RapidFire mass spectrometry:

| Bromodomain | Subfamily | Covalent Modification (%) |

|---|---|---|

| BRD4(1) | BET | 98 |

| BRD3(2) | BET | 95 |

| BRD9 | Non-BET | 85 (tyrosine modification) |

| TAF1(2) | Non-BET | 72 |

Concentration-Dependent Pull-Down in K-562 Lysates

BTZ’s cellular activity was validated using streptavidin-biotin pull-down assays:

| BTZ Concentration (µM) | BRD4 Enrichment (Fold Change) |

|---|---|

| 5 | 3.2 |

| 50 | 12.1 |

| 100 | 18.5 |

Higher concentrations enhanced BRD4 capture, demonstrating dose-dependent efficacy .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound reactivity?

- Methodological Answer : Re-optimize computational parameters (basis sets, solvation models) and validate with experimental kinetics. Perform sensitivity analysis to identify error sources (e.g., implicit vs. explicit solvent models). Publish negative results to enhance reproducibility .

Ethical & Reproducibility Standards

Q. What protocols ensure ethical data reporting in this compound research?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose conflicts of interest, share spectra/chromatograms in repositories (Figshare), and use RRIDs for cell lines. Follow journal-specific guidelines for significant figure usage and statistical reporting .

Q. How can collaborative teams distribute tasks effectively in multi-institutional this compound projects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.